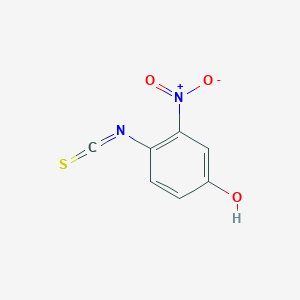

4-Isothiocyanato-3-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87200-48-4 |

|---|---|

Molecular Formula |

C7H4N2O3S |

Molecular Weight |

196.19 g/mol |

IUPAC Name |

4-isothiocyanato-3-nitrophenol |

InChI |

InChI=1S/C7H4N2O3S/c10-5-1-2-6(8-4-13)7(3-5)9(11)12/h1-3,10H |

InChI Key |

ZIQUBPCXPIDWOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isothiocyanato 3 Nitrophenol and Analogues

Classical and Contemporary Approaches to Isothiocyanate Synthesis from Amine Precursors

The conversion of a primary amine to an isothiocyanate is a cornerstone of synthetic organic chemistry, with a variety of methods developed over the years, ranging from classical routes using highly reactive reagents to modern, milder catalytic processes. researchgate.netrsc.org These methods can be broadly categorized based on the key reagents used to install the thiocarbonyl group. rsc.org

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) or its surrogates has long been a standard method for preparing isothiocyanates. rsc.orgcbijournal.comtandfonline.com This reaction is analogous to the formation of isocyanates from phosgene (B1210022) and is generally efficient. cbijournal.com The process is often conducted in a biphasic system, for example, using dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, to neutralize the hydrochloric acid byproduct. rsc.org Despite its effectiveness, the high toxicity of thiophosgene has prompted the development of alternative "thiocarbonyl transfer" reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-2-pyridyl thionocarbonate (DPT). mdpi.comtandfonline.comkiku.dknih.gov However, these alternatives can be expensive or require separate preparation steps. rsc.org

The most prevalent and versatile strategy for isothiocyanate synthesis involves the reaction of a primary amine with carbon disulfide (CS₂). rsc.org This two-step, one-pot approach begins with the formation of a dithiocarbamate (B8719985) salt intermediate by reacting the amine with CS₂ in the presence of a base, such as triethylamine (B128534) or potassium carbonate. rsc.orgd-nb.infoorganic-chemistry.org The subsequent, crucial step is the desulfurization of this intermediate to yield the final isothiocyanate. rsc.orgmdpi.com

A wide array of desulfurizing agents has been developed for this purpose, each with its own advantages regarding reaction conditions and substrate scope. The choice of reagent is critical, especially for amines bearing electron-withdrawing groups. rsc.orgd-nb.info

Table 1: Common Desulfurizing Agents for Dithiocarbamate Intermediates

| Desulfurizing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Tosyl Chloride (TsCl) | Mediated decomposition of in situ generated salt. | organic-chemistry.orgmdpi.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Often with a DMAP or DABCO catalyst; byproducts are volatile. | cbijournal.comkiku.dk |

| Propane phosphonic acid anhydride (B1165640) (T3P®) | Efficient for a broad range of amines, including amino acid esters. | organic-chemistry.orgmdpi.com |

| Iodine (I₂) | Mild conditions, often in a biphasic water/ethyl acetate (B1210297) medium. | cbijournal.comtandfonline.com |

| Sodium Persulfate (Na₂S₂O₈) | Green procedure using water as the solvent. | rsc.org |

| Ethyl Chloroformate | A classical reagent for this transformation. | mdpi.comnih.gov |

This method's popularity stems from its operational simplicity and the commercial availability of the reagents. rsc.org

Cyanuric chloride (TCT, 2,4,6-trichloro-1,3,5-triazine), a derivative of cyanuric acid, is a highly effective desulfurizing reagent for converting in situ generated dithiocarbamate salts into isothiocyanates. d-nb.infomdpi.com This method has proven particularly valuable for the synthesis of aryl isothiocyanates from anilines, including those with electron-withdrawing groups, which can be challenging substrates for other reagents. d-nb.info The reaction is typically performed at low temperatures (e.g., 0 °C) by adding a solution of TCT to the dithiocarbamate intermediate. beilstein-journals.org A final basification step is often required to facilitate the decomposition of the adduct and release the isothiocyanate product. beilstein-journals.orgnih.gov The process is robust and has been successfully scaled up to the mole scale for industrial applications. beilstein-journals.orgnih.gov The use of aqueous conditions makes this an economical and attractive method. d-nb.info

In recent years, green chemistry principles have driven the development of novel synthetic methods. Electrochemical and photocatalytic approaches to isothiocyanate synthesis represent significant advances in this area. acs.org

Electrochemical synthesis provides a mild, high-yielding, and practical route from amines and carbon disulfide. acs.org This method involves the anodic desulfurization of the dithiocarbamate salt formed in situ. gre.ac.ukorganic-chemistry.org A key advantage is that it can often be performed without a supporting electrolyte, using simple carbon graphite (B72142) and nickel electrodes. organic-chemistry.org The protocol demonstrates excellent functional group tolerance, successfully yielding isothiocyanates from substrates containing acids, esters, and even easily oxidizable indole (B1671886) rings. gre.ac.ukorganic-chemistry.org

Photocatalytic methods also offer an efficient and mild pathway. acs.org Using visible-light photocatalysis, various substituted isothiocyanates can be synthesized from amines and carbon disulfide in good yields. organic-chemistry.orgacs.org These reactions expand the application of photocatalysis and provide a sustainable alternative to traditional methods that may require harsh conditions or toxic reagents. acs.orgcitedrive.comorganic-chemistry.org

Beyond the most common reagents, several other systems have been developed for the desulfurization of dithiocarbamates, offering milder conditions and different reactivity profiles. kiku.dk

Di-tert-butyl dicarbonate (Boc₂O): This reagent, often catalyzed by 4-(Dimethylaminopyridine) (DMAP), is advantageous because its byproducts (CO₂, COS, tert-butanol) are volatile and easily removed, simplifying workup. cbijournal.comkiku.dk

Phosphonium and Uronium Reagents: Peptide coupling reagents like BOP have been successfully applied to the synthesis of aliphatic isothiocyanates, providing high purity products. kiku.dkrsc.org

Iodine-Mediated Synthesis: Using molecular iodine in a biphasic water/ethyl acetate medium with sodium bicarbonate is a cost-effective and environmentally acceptable protocol. cbijournal.comtandfonline.com The reactions are often fast, proceeding to completion in minutes at room temperature. cbijournal.com

Propane Phosphonic Acid Anhydride (T3P®): This reagent is a powerful and efficient desulfurating agent for the one-pot synthesis of isothiocyanates from primary amines or their salts with carbon disulfide. organic-chemistry.orgmdpi.com

Table 2: Comparison of Selected Alternative Desulfurization Reagents

| Reagent System | Key Advantage | Substrate Scope | Reference |

|---|---|---|---|

| Boc₂O / DMAP | Volatile byproducts, simplified workup. | Alkyl and aryl amines. | cbijournal.comkiku.dk |

| T3P® | High efficiency and purity. | Aliphatic, aromatic, amino acid esters. | organic-chemistry.orgmdpi.com |

Targeted Synthesis of Nitrophenol-Containing Isothiocyanates

The synthesis of 4-Isothiocyanato-3-nitrophenol would logically start from the corresponding primary amine, 4-amino-3-nitrophenol (B127093). The general synthetic strategies outlined above are applicable, though the presence of both a nitro group (strongly electron-withdrawing) and a phenolic hydroxyl group requires careful selection of reaction conditions.

The synthesis of the related compound, 4-nitrophenyl isothiocyanate, from 4-nitroaniline (B120555) is well-documented. sigmaaldrich.com One-pot methods using carbon disulfide and a desulfurizing agent like cyanuric chloride (TCT) under aqueous conditions have been reported. beilstein-journals.orgnih.gov However, for highly electron-deficient substrates like 4-nitroaniline, this specific aqueous protocol can give low yields (e.g., 13%), with significant formation of byproducts. beilstein-journals.orgnih.gov This suggests that for the synthesis of this compound, non-aqueous or mixed-solvent systems might be more effective to improve yield and minimize side reactions. For instance, the synthesis of 3-nitrophenyl isothiocyanate involves the formation of a dithiocarbamate salt in toluene. chemicalbook.com

Furthermore, methods exist for the direct conversion of nitrophenols into more complex heterocycles in the presence of isothiocyanates, highlighting the reactivity of the nitrophenol scaffold. rsc.orgrsc.org The synthesis of 4-chloro-3-nitrophenyl isothiocyanate has been described as proceeding from 4-chloro-3-nitrophenol (B1362549) by reaction with thiophosgene or carbon disulfide, indicating that direct conversion from the phenol (B47542) is a potential, though likely challenging, alternative to the amine-based route. smolecule.com

Given these precedents, the most viable pathway to this compound involves the reaction of 4-amino-3-nitrophenol with carbon disulfide to form an intermediate dithiocarbamate, followed by desulfurization using a potent reagent like TCT, T3P®, or an iodine-based system, likely under anhydrous or mixed-solvent conditions to ensure good chemoselectivity.

Regioselective Functionalization Strategies for Phenolic and Nitro Moieties

The synthesis of nitrophenolic isothiocyanates often requires precise control over the placement of functional groups on the aromatic ring. Regioselective nitration of phenols is a critical step, and various methods have been developed to control the position of the nitro group. researchgate.netx-mol.comresearchgate.net For instance, the nitration of phenols using reagents like strontium nitrate (B79036) or benzyltriphenylphosphonium (B107652) nitrate in the presence of sulfuric acid-silica under solvent-free conditions can achieve regioselectivity. researchgate.net One study demonstrated that using strontium nitrate preferentially leads to ortho-nitration, while benzyltriphenylphosphonium nitrate favors para-nitration. researchgate.net Another approach involves using copper(II) nitrate trihydrate, which has been shown to be an efficient and regioselective nitrating agent for producing mono-nitro substituted phenols. researchgate.net The reaction of phenol with acetyl nitrate adsorbed on silica (B1680970) gel has also been reported to enhance ortho-nitration. x-mol.com

Furthermore, the functionalization of phenols can be directed by transition metal complexes. The Cp*Ir unit, for example, can promote the regioselective ortho-functionalization of phenols. acs.org This involves the formation of an (oxo-η5-cyclohexadienyl)iridium complex, which then reacts with a nucleophile exclusively at the ortho position. acs.org

Reaction of Aminophenols with Isothiocyanate Precursors

A common and versatile method for synthesizing isothiocyanates is the reaction of primary amines with a thiocarbonyl source. rsc.orgnih.govresearchgate.net The most established route involves the decomposition of a dithiocarbamate salt, which is formed from the reaction of a primary amine with carbon disulfide (CS₂). mdpi.comnih.gov This two-step process is widely used for a variety of isothiocyanates. nih.gov

Specifically for aminophenols, the amino group serves as the reactive site for the formation of the isothiocyanate functionality. The reaction of an aminophenol with a thiocarbonyl transfer reagent, such as thiophosgene or its safer alternatives, can yield the corresponding isothiocyanate. mdpi.comnih.gov For example, 2-aminophenol (B121084) can be a precursor for the synthesis of benzoxazole (B165842) derivatives through reactions with isothiocyanates. rsc.org The reaction of 2-amino-4-nitrophenol (B125904) with various isothiocyanates has been utilized to synthesize tricyclic pyrimidine (B1678525) derivatives. nih.gov

The general mechanism for isothiocyanate synthesis from amines involves the formation of a dithiocarbamate salt by reacting the amine with CS₂ in the presence of a base. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. nih.gov A variety of desulfurizing agents have been employed, including the highly toxic thiophosgene and safer alternatives like triphosgene (B27547), claycop, and hydrogen peroxide. nih.gov

Multi-Step Synthesis of Complex Nitrophenolic Isothiocyanate Derivatives

The synthesis of more complex derivatives often necessitates multi-step reaction sequences. researchgate.netuclouvain.be These syntheses can involve the initial preparation of a substituted aminophenol followed by the introduction of the isothiocyanate group. For example, a multi-step synthesis might start with a nitrophenol, which is then subjected to further functionalization before the final conversion to the isothiocyanate.

One approach could involve the synthesis of a precursor like 4-chloro-3-nitrophenol, which can then be reacted with thiophosgene or carbon disulfide to produce 4-chloro-3-nitrophenyl isothiocyanate. smolecule.com The synthesis of complex heterocyclic compounds can also start from isothiocyanates. For instance, acyl isothiocyanates react with various nucleophiles to form a range of five- and six-membered heterocyclic compounds. arkat-usa.org The reaction of 2-nitrophenols with aryl isothiocyanates in the presence of an iron catalyst can lead to the formation of 2-aminobenzoxazoles. researchgate.net

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. benthamdirect.comresearchgate.net This focus on "green chemistry" aims to reduce or eliminate the use and generation of hazardous substances.

Aqueous Reaction Conditions

Performing organic reactions in water is a key aspect of green chemistry. rsc.orgrsc.org Several methods for the synthesis of isothiocyanates under aqueous conditions have been developed. beilstein-journals.orgnih.gov A one-pot protocol has been established where primary amines react with CS₂ in an aqueous solution of potassium carbonate to form a dithiocarbamate intermediate. This is followed by desulfurization with cyanuric chloride to produce the isothiocyanate. beilstein-journals.orgnih.gov This method is advantageous for its simplicity and the use of an environmentally benign solvent. beilstein-journals.orgnih.gov

Another green approach utilizes sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in water. rsc.orgrsc.org This method is efficient for converting a wide range of primary amines, including those with sensitive functional groups like phenols, to their corresponding isothiocyanates. rsc.orgrsc.org Microwave-assisted synthesis in an aqueous environment has also been explored, using Lawesson's reagent for the thionation of isocyanides to isothiocyanates, which significantly reduces reaction times and improves yields. tandfonline.comresearchgate.netafricaresearchconnects.com

| Reagent/Condition | Description | Yield | Reference |

| CS₂ / K₂CO₃ / TCT | One-pot synthesis in water/CH₂Cl₂. | Excellent | beilstein-journals.orgnih.gov |

| CS₂ / Na₂S₂O₈ | One-pot or stepwise synthesis in water. | Satisfactory | rsc.orgrsc.org |

| Lawesson's Reagent / Microwave | Aqueous microwave-assisted synthesis. | High | tandfonline.comresearchgate.netafricaresearchconnects.com |

Solvent-Free or Low-Solvent Methodologies

Eliminating or reducing the use of organic solvents is another important principle of green chemistry. rsc.orgnih.govrsc.org Solvent-free methods for the synthesis of thiazoles from isothiocyanates have been reported, offering high yields and easy work-up. nih.gov Triflic acid has been used as a catalyst for the Friedel–Crafts arylation of isothiocyanates under solvent-free or low-solvent conditions. rsc.org Additionally, a catalyst- and solvent-free method for the double addition of phosphine (B1218219) oxides to isothiocyanates has been developed. rsc.org The regioselective nitration of phenols has also been achieved under solvent-free conditions using strontium nitrate or benzyltriphenylphosphonium nitrate with H₂SO₄-silica. researchgate.net

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is crucial for sustainable chemical production. mdpi.comresearchgate.net In isothiocyanate synthesis, various catalysts have been explored to improve efficiency and reduce waste. For example, triphosgene has been reported as an efficient catalyst for this purpose. researchgate.net CaO has been utilized as a cheap and non-toxic base and desulfurizing agent in a one-pot synthesis of isothiocyanates from amines and CS₂. benthamdirect.com

The use of elemental sulfur in the presence of catalytic amounts of an amine base, such as DBU, provides a more sustainable route to isothiocyanates from isocyanides. kit.edursc.org This reaction can be performed in benign solvents like Cyrene™ or γ-butyrolactone. kit.edursc.org Furthermore, metal catalysts, including those based on selenium, tellurium, molybdenum, and rhodium, have been shown to facilitate the synthesis of isothiocyanates with excellent yields. mdpi.com Propane phosphonic acid anhydride (T3P®) has been demonstrated as a benign and efficient desulfurating agent in a one-pot synthesis of isothiocyanates. organic-chemistry.org

| Catalyst/Reagent | Starting Material | Conditions | Advantage | Reference |

| Triphosgene | Amines | Not specified | Efficient | researchgate.net |

| CaO | Amines, CS₂ | Mild, Room Temp | Cheap, non-toxic | benthamdirect.com |

| DBU / Elemental Sulfur | Isocyanides | Moderate heating | Sustainable, benign solvents | kit.edursc.org |

| T3P® | Amines, CS₂ | One-pot | Green, high-yield | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 4 Isothiocyanato 3 Nitrophenol

Reactivity of the Isothiocyanate Functional Group

The isothiocyanate (-N=C=S) group is characterized by a highly electrophilic carbon atom, making it a primary target for nucleophilic attack. This reactivity is a cornerstone of its chemical utility, leading to a variety of addition and cyclization products.

The central carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles. This reaction is a versatile method for forming new carbon-heteroatom bonds. The general mechanism involves the addition of a nucleophile to the electrophilic carbon, followed by protonation of the nitrogen atom.

Common nucleophilic addition reactions include:

Reaction with Amines: Primary and secondary amines react readily with isothiocyanates to form substituted thiourea (B124793) derivatives.

Reaction with Alcohols: In the presence of a base, alcohols add to isothiocyanates to yield thiocarbamates.

Reaction with Thiols: Thiols react in a similar fashion to form dithiocarbamates.

Visible-light-mediated photoredox catalysis can also facilitate the addition of radical nucleophiles to the electron-deficient carbon of isothiocyanates. organic-chemistry.org

| Nucleophile | Reactant | Resulting Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | 4-Isothiocyanato-3-nitrophenol | N,N'-disubstituted Thiourea |

| Alcohol (R-OH) | Thiocarbamate | |

| Thiol (R-SH) | Dithiocarbamate (B8719985) |

Isothiocyanates are valuable precursors for the synthesis of a diverse array of heterocyclic compounds. chemrxiv.org These reactions often proceed via an initial nucleophilic addition, followed by an intramolecular cyclization step. The specific heterocyclic system formed depends on the nature of the nucleophile and the reaction conditions.

For instance, reactions with bifunctional nucleophiles can lead to the formation of five- or six-membered rings. Base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles has been shown to produce benzo[d] mdpi.comrsc.orgthiazines. rsc.org Similarly, α-activated isothiocyanates can act as 1,3-dipoles in (3+2) cyclization processes to construct various spirocycles. rsc.org The versatility of these reactions makes isothiocyanates, including this compound, potential building blocks in medicinal and organic chemistry for creating complex molecular scaffolds. chemrxiv.orgresearchgate.netresearchgate.net

The presence of the nitro group (-NO2) ortho to the isothiocyanate group significantly enhances the reactivity of the thiocarbonyl moiety. The nitro group is a potent electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-M).

These effects pull electron density away from the aromatic ring and, consequently, from the attached isothiocyanate group. This withdrawal of electron density increases the partial positive charge on the central carbon atom of the isothiocyanate, making it more electrophilic. As a result, this compound is expected to be more susceptible to nucleophilic attack compared to its non-nitrated analog, 4-isothiocyanatophenol. This enhanced reactivity facilitates both nucleophilic addition and subsequent cyclization reactions.

Nitrophenol Moiety Reactions within the Compound Structure

The aromatic ring of this compound is subject to reactions characteristic of substituted phenols and nitrobenzenes, including electrophilic aromatic substitution and photochemical transformations.

Electrophilic aromatic substitution on the ring of this compound is governed by the combined directing effects of the three existing substituents. The outcome of such a reaction depends on which group's directing effect predominates.

Hydroxyl (-OH) group: A strongly activating ortho-, para-director. quora.comlibretexts.org

Nitro (-NO2) group: A strongly deactivating meta-director. quora.comorganicchemistrytutor.com

Isothiocyanate (-NCS) group: A deactivating meta-director due to the electron-withdrawing nature of the C=S and C=N bonds.

The hydroxyl group is one of the most powerful activating groups and its influence will dominate the regioselectivity of the reaction. libretexts.orgunizin.org It directs incoming electrophiles to the positions ortho and para relative to itself. The nitro and isothiocyanate groups deactivate the ring, making substitution reactions require more forcing conditions than with phenol (B47542) itself.

Substitution is therefore most likely to occur at the positions activated by the hydroxyl group, which are C2 and C6. Position C4 is already substituted. Between the two available activated positions, substitution at C6 is sterically favored over C2, which is flanked by the bulky nitro group.

| Position on Ring | Effect of -OH (at C1) | Effect of -NO₂ (at C3) | Effect of -NCS (at C4) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Possible, but sterically hindered |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Ortho (Deactivating) | Highly Deactivated |

| C6 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | Most Likely Site of Substitution |

Nitrophenols are known to be photochemically active, absorbing sunlight and undergoing various degradation reactions. rsc.orguci.edu The structure of this compound, with a hydroxyl group positioned ortho to a nitro group, suggests a specific and well-documented photochemical pathway.

Upon irradiation with UV light (λ ≈ 300–500 nm), ortho-nitrophenols can undergo an intramolecular hydrogen transfer from the phenolic -OH group to one of the oxygen atoms of the adjacent -NO2 group. rsc.orgresearchgate.net This process is a key step that leads to the formation and release of nitrous acid (HONO) into the gas phase, leaving behind a phenoxy-type radical. mdpi.comrsc.org This intramolecular mechanism is considered a potential source of atmospheric HONO, which plays a significant role in atmospheric chemistry. rsc.orgresearchgate.net

Therefore, the primary photochemical degradation pathway for this compound is expected to be its photolysis to generate nitrous acid and the corresponding 4-isothiocyanato-phenoxy radical. Other minor pathways, such as the cleavage and release of NO or NO2, may also occur. rsc.org

Reaction Kinetic and Thermodynamic Studies

The rates and energetic profiles of reactions involving nitrophenols are highly sensitive to environmental conditions. Kinetic and thermodynamic parameters provide crucial information about reaction mechanisms and feasibility.

The choice of solvent can significantly alter the reaction rates and even the mechanistic pathways for reactions involving nitroaromatic compounds. rsc.orgnih.gov Solvents can influence reactivity by differentially solvating the ground states and transition states of the reactants. nih.gov

Studies on nitrophenols have shown that their photochemical degradation pathways can vary between aqueous and organic solvent environments. uci.edu For example, the photodegradation of 2,4-dinitrophenol (B41442) was found to be dramatically enhanced in 2-propanol compared to water. rsc.orguci.edu This increased reactivity is attributed to a strong interaction between the 2-propanol solvent and one of the nitro groups in the molecule's excited state. rsc.org For other nitrophenols, however, the solvent effects on photochemistry were found to be minimal. rsc.orguci.edu

In the context of nucleophilic substitution reactions, solvent polarity plays a critical role. The alkaline hydrolysis of phosphate (B84403) esters, such as bis(p-nitrophenyl) phosphate, demonstrates complex solvent effects. In aqueous mixtures with organic cosolvents like DMSO, dioxane, or acetonitrile (B52724), the reaction rate initially decreases as the organic solvent content increases to about 70%, after which the rate increases sharply. nih.gov For the hydrolysis of p-nitrophenyl phosphorothioate (B77711) dianion, the reaction is accelerated by over six orders of magnitude in 95% DMSO compared to water. nih.gov This dramatic rate increase is explained by the ability of the aqueous DMSO solvent to better stabilize the transition state relative to the reactants, resulting in a more exothermic transfer of the transition state from water to the mixed solvent and a significant reduction in the enthalpy of activation (ΔH‡). nih.gov The solvent can also fundamentally alter the reaction mechanism; for instance, changing the solvent from water to acetonitrile can shift the mechanism for the reaction of 2,4-dinitrophenyl phosphate from an addition-elimination pathway to a dissociative one involving a metaphosphate intermediate. nih.gov

Table 1: Influence of Solvent on Reaction Rates for Related p-Nitrophenyl Compounds

| Reaction | Solvent System | Observation | Reference |

| Photodegradation of 2,4-dinitrophenol | 2-Propanol vs. Water | Dramatically increased reactivity observed in 2-propanol compared to water. | rsc.orguci.edu |

| Hydrolysis of p-nitrophenyl phosphorothioate dianion | Water vs. 95% DMSO | Rate accelerated by more than 1,000,000-fold in 95% DMSO. | nih.gov |

| Alkaline hydrolysis of bis(p-nitrophenyl) phosphate | Aqueous DMSO | Rate decreases up to 70% DMSO, then increases sharply. | nih.gov |

Temperature and pH are fundamental parameters that exert significant control over the kinetics of chemical reactions. For the reduction of 4-nitrophenol, temperature plays a crucial role in determining the reaction rate constant. Kinetic studies of the reduction of 4-NP catalyzed by palladium nanoparticles at various temperatures (25, 30, 35, and 40 °C) have been used to determine the thermodynamic parameters of activation from Arrhenius and Eyring plots. nih.gov These studies provide the activation energy (Ea), which represents the minimum energy required for the reaction to occur, as well as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. nih.gov The Gibbs free energy of activation for this reduction was found to be approximately 90 kJ·mol⁻¹, indicating the energy barrier to move from the reactant state to the activated transition state. nih.gov

The pH of the reaction medium can dictate the dominant reaction mechanism and thereby influence the reaction rate. chemrxiv.org For the electrochemical reduction of 4-nitrophenol, acidic media are shown to favor the clean conversion to 4-aminophenol. mdpi.com Studies on the hydrolysis of a related compound, 4-nitrophenyl β-D-glucopyranoside, reveal a complex pH-rate profile with at least four distinct mechanistic regimes. chemrxiv.org At low pH, the reaction proceeds via specific acid catalysis. In the near-neutral region, an uncatalyzed hydrolysis mechanism is dominant. Under basic conditions, two different pathways emerge: a bimolecular nucleophilic substitution at mildly basic pH and a neighboring group participation mechanism under strongly basic conditions. chemrxiv.org This demonstrates the profound impact of proton concentration on reaction pathways.

Table 2: Thermodynamic Activation Parameters for the Reduction of 4-Nitrophenol Catalyzed by Palladium Nanoparticles

| Parameter | Value (at 150 eq NaBH₄) | Value (at 200 eq NaBH₄) | Description | Reference |

| Activation Energy (Ea) (kJ·mol⁻¹) | 43.16 | 39.52 | The minimum energy required to initiate the reaction. | nih.gov |

| Enthalpy of Activation (ΔH‡) (kJ·mol⁻¹) | 40.67 | 36.98 | The change in enthalpy in forming the transition state. | nih.gov |

| Entropy of Activation (ΔS‡) (J·mol⁻¹·K⁻¹) | -167.09 | -176.41 | The change in entropy in forming the transition state. | nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) (kJ·mol⁻¹) (at 25 °C) | 90.47 | 89.56 | The energy barrier for the reaction at a standard temperature. | nih.gov |

Advanced Research Applications of 4 Isothiocyanato 3 Nitrophenol Derivatives

Development of Novel Heterocyclic Compounds

The functional groups present in 4-isothiocyanato-3-nitrophenol provide multiple reaction sites for the construction of various heterocyclic ring systems. The isothiocyanate moiety is particularly useful as an electrophile, readily reacting with nucleophiles to initiate cyclization cascades or to form key intermediates that can be further elaborated into stable ring structures.

The most direct application of this compound in synthesis is its reaction with primary and secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. researchgate.net This reaction is typically efficient and proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. nih.govorganic-chemistry.org This straightforward condensation provides a reliable method for incorporating the 3-nitrophenol (B1666305) scaffold into larger molecules. analis.com.my

These resulting thiourea derivatives are not merely final products but often serve as crucial intermediates for synthesizing other heterocyclic compounds. nih.govscience.gov The general synthesis of thiourea derivatives from an isothiocyanate and an amine is depicted below.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Amine (R-NH₂) | N-(4-hydroxy-2-nitrophenyl)-N'-(R)-thiourea |

The thiourea derivatives synthesized from this compound are valuable precursors for constructing more complex heterocyclic systems like pyrimidines and triazoles. For instance, the thiourea moiety can undergo cyclocondensation reactions with various reagents to form these rings. The synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives often starts from aminopyrazole precursors, highlighting a synthetic strategy where a pre-formed ring system is fused with a pyrimidine (B1678525) ring. ekb.egmdpi.com

Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from thiosemicarbazide (B42300) precursors, which can be obtained from the reaction of isothiocyanates with hydrazine (B178648) derivatives. Subsequent cyclization reactions, often induced by base or heat, lead to the formation of the stable five-membered triazole ring. researchgate.net The presence of the nitrophenol group adds functionality to the resulting heterocyclic products, which can be further modified for various applications.

Benzoxazoles are another important class of heterocyclic compounds that can be synthesized using precursors derived from this compound. A common synthetic route to benzoxazoles involves the cyclization of a 2-aminophenol (B121084) derivative. researchgate.net In this context, the nitro group of this compound can be chemically reduced to an amino group, yielding 3-amino-4-isothiocyanatophenol.

This intermediate possesses both the nucleophilic amino group and the electrophilic isothiocyanate group in a favorable ortho-position, which can facilitate an intramolecular cyclization. This reaction would lead to the formation of a mercaptobenzoxazole derivative, a versatile scaffold for further chemical elaboration.

Utilization as a Synthetic Reagent or Building Block

Beyond its role in forming specific heterocyclic rings, this compound is a valuable building block for creating large collections of diverse molecules and for developing new organic materials.

In modern drug discovery and materials science, generating large numbers of compounds for screening is essential. Combinatorial chemistry is a powerful tool for this purpose, and this compound serves as an excellent scaffold. The high reactivity of the isothiocyanate group allows for its conjugation with a wide variety of amine-containing molecules in a parallel fashion. nih.gov

By reacting the core this compound scaffold with a diverse library of amines, a large combinatorial library of thiourea derivatives can be rapidly assembled. Each member of this library retains the core nitrophenol structure but features a unique substituent derived from the amine. These libraries can then be screened for various biological activities or material properties to identify lead compounds for further development.

The unique combination of functional groups in this compound makes it a promising precursor for advanced organic materials. The aromatic ring, substituted with both an electron-withdrawing nitro group and an electron-donating hydroxyl group, creates a push-pull electronic system. This characteristic is often sought after in the design of nonlinear optical (NLO) materials and dyes.

Furthermore, the functional groups provide handles for polymerization. The phenolic hydroxyl can be converted into an ether or ester linkage, while the nitro group can be reduced to an amine, which is a key functional group for producing polymers like polyamides and polyimides. The isothiocyanate group can also participate in polymerization reactions or be used to graft the molecule onto polymer surfaces, creating functional materials with tailored properties. The development of bioactive compounds from various sources often involves complex organic scaffolds that can be accessed from versatile precursors like this compound. nih.gov

Research into Interactions with Biological Systems (Mechanistic Focus)

Derivatives of this compound belong to the broader class of isothiocyanates (ITCs), which are known for their significant bioactivity. Research into their interactions with biological systems focuses on elucidating the precise molecular mechanisms that underpin their effects. These investigations often involve a multi-level approach, from cellular responses in controlled laboratory settings to complex interactions within whole organisms, providing a comprehensive understanding of their biological impact.

Investigations of Cellular Effects and Molecular Mechanisms in In Vitro Models

In vitro studies using cultured cell lines are fundamental to understanding the direct cellular and molecular effects of isothiocyanate derivatives. These models allow for detailed investigation into the specific pathways affected by these compounds. A primary mechanism observed is the induction of apoptosis, or programmed cell death, selectively in cancer cells. nih.gov

The pro-apoptotic effects of ITCs are often mediated through the generation of reactive oxygen species (ROS). nih.govfrontiersin.org Increased intracellular ROS can lead to the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.govabcam.com This is followed by the activation of a cascade of enzymes known as caspases. bio-rad-antibodies.com Specifically, isothiocyanates have been shown to induce the activity of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell. frontiersin.orgnih.govnih.gov The process involves the proteolytic cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which ultimately leads to DNA fragmentation and the morphological changes characteristic of apoptosis, including cell shrinkage and chromatin condensation. nih.govnih.gov

Beyond apoptosis, ITC derivatives can also influence cell cycle progression. Studies have demonstrated that these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. nih.govmdpi.com This effect, combined with the induction of apoptosis, contributes to the potent anti-proliferative activity observed in various cancer cell lines. researchgate.net

| Isothiocyanate Derivative | Cell Line Model | Observed Cellular/Molecular Effect | Reference |

|---|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | HeLa (Cervical Cancer) | Induction of apoptosis, activation of caspase-3. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Phenethyl Isothiocyanate (PEITC) | H1299 & H226 (Non-Small Cell Lung Cancer) | Inhibited cell viability and invasion. researchgate.net | researchgate.net |

| Benzyl Isothiocyanate (BITC) | Various Cancer Cells | Generation of reactive oxygen species, disruption of mitochondrial membrane potential. nih.gov | nih.gov |

| Sulforaphene | HepG2 (Hepatocarcinoma) | Induced apoptosis, increased caspase-3/7 and -9 activity, cell cycle arrest at Sub G0/G1 phase. nih.gov | nih.gov |

Studies on Enzymatic Interactions (e.g., Glutathione (B108866) Transferases with Isothiocyanates)

The metabolic fate and biological activity of isothiocyanates are heavily influenced by their interaction with enzymes, particularly Glutathione S-transferases (GSTs). nih.gov GSTs are phase II detoxification enzymes that catalyze the conjugation of electrophilic compounds, such as ITCs, with glutathione (GSH). nih.govnih.govmdpi.com This reaction is the primary route of isothiocyanate metabolism, converting them into more water-soluble dithiocarbamates that can be more readily excreted from the body. mdpi.comnih.gov

The efficiency of this conjugation varies depending on the specific isothiocyanate structure and the GST isoenzyme involved. scilit.com Studies have shown that GSTP1-1 and GSTM1-1 are generally the most efficient catalysts for this reaction, while others like GSTA1-1 are less so. nih.govjohnshopkins.edu This enzymatic conjugation plays a crucial role in the bioavailability of ITCs; rapid metabolism by GSTs can reduce their intracellular concentration and, consequently, their cytotoxic effects. nih.govnih.gov

Interestingly, some isothiocyanates, such as phenethyl isothiocyanate (PEITC), are not only substrates for GSTs but also act as inhibitors of these enzymes. nih.gov The inhibition can be irreversible, occurring through the covalent modification of cysteine residues on the GST enzyme. nih.gov By inhibiting their own metabolic clearance, these ITCs can potentiate their own anti-cancer effects. nih.govnih.gov This dual interaction—serving as both a substrate and an inhibitor—highlights the complex relationship between isothiocyanates and this key family of detoxification enzymes.

| Isothiocyanate | GST Isoform | Nature of Interaction | Reference |

|---|---|---|---|

| General Isothiocyanates | Various (GSTP1, GSTM1, etc.) | Substrate for conjugation with glutathione. nih.govnih.gov | nih.govnih.gov |

| Phenethyl Isothiocyanate (PEITC) | hGSTP1, hGSTA1 | Substrate for conjugation; also an irreversible inhibitor via covalent modification of cysteine residues. nih.gov | nih.gov |

| Allyl, Benzyl, Phenethyl Isothiocyanates & Sulforaphane (B1684495) | hGSTP1-1, hGSTM1-1 | Efficiently catalyzed conjugation (substrates). johnshopkins.edu | johnshopkins.edu |

| Various Alkyl and Aromatic Isothiocyanates | hGSTM1-1, hGSTP1-1 | Generally the most efficient catalysts for conjugation among isoforms studied. scilit.com | scilit.com |

Exploration of Molecular Targets and Pathways in Model Organisms

To understand the biological effects of isothiocyanate derivatives in a more complex, systemic context, researchers utilize model organisms. In vivo studies, particularly in murine models, are essential for validating the anti-carcinogenic potential observed in in vitro cell cultures.

Animal models with chemically-induced cancers have shown that isothiocyanates like sulforaphane can inhibit carcinogenesis, tumor growth, and progression. nih.gov In xenograft models, where human cancer cells are implanted into mice, treatment with these compounds has resulted in reduced tumor growth rates and smaller tumor weights compared to control groups. nih.gov For instance, studies on alkyl isothiocyanates in A/J mice demonstrated a potent inhibition of lung tumorigenesis induced by tobacco-specific nitrosamines. researchgate.net These results provide crucial evidence that the cellular effects observed in vitro, such as apoptosis and cell cycle arrest, translate into tangible anti-tumor activity within a living organism.

| Isothiocyanate Derivative | Model Organism | Key Finding | Reference |

|---|---|---|---|

| Sulforaphane (SFN) | Murine UM-UC-3 xenograft model | Reduced tumor growth rates and tumor weights. nih.gov | nih.gov |

| 1-Dodecyl Isothiocyanate | A/J Mice | Potent inhibition of NNK-induced lung tumorigenesis. researchgate.net | researchgate.net |

| Phenethyl Isothiocyanate (PEITC) | Mouse xenograft model | Proposed for future studies to assess the efficacy of combinations with anti-cancer drugs. uea.ac.uk | uea.ac.uk |

Advanced Analytical Methodologies for Research on 4 Isothiocyanato 3 Nitrophenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 4-Isothiocyanato-3-nitrophenol from reaction mixtures or biological matrices and for its precise quantification. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, owing to the compound's polarity imparted by the phenolic hydroxyl and nitro groups. A reversed-phase HPLC method is generally the most effective approach.

Method development would logically commence with a C18 column, which is well-suited for separating moderately polar aromatic compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer to control the pH. The acidic nature of the phenolic hydroxyl group means that its ionization state is pH-dependent; therefore, maintaining a consistent pH with a buffer, such as phosphate (B84403) or acetate (B1210297), is critical for achieving reproducible retention times. An acidic pH (e.g., pH 3-4) would suppress the ionization of the phenolic group, leading to increased retention on a reversed-phase column.

Detection is most commonly achieved using a UV-Vis detector, as the aromatic ring and nitro group are strong chromophores. Based on analyses of similar nitrophenols, a detection wavelength in the range of 260-280 nm would likely provide high sensitivity. nih.govresearchgate.netresearchgate.net A photodiode array (PDA) detector would be particularly advantageous, as it would allow for the acquisition of the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment.

A typical starting point for a gradient elution could be 40% acetonitrile in buffered water, increasing to 80-90% acetonitrile over 15-20 minutes. This gradient would ensure the elution of the target compound while also separating it from potential impurities of varying polarities. The flow rate would be standard for analytical HPLC, around 1.0 mL/min.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the potential for thermal degradation of the isothiocyanate and nitro groups in the high-temperature environment of the GC inlet and column. Therefore, derivatization is an essential prerequisite for GC-MS analysis. phenomenex.com

The most common derivatization strategy for compounds containing hydroxyl and other active hydrogen groups is silylation. nih.govnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar phenolic hydroxyl group into a nonpolar trimethylsilyl (B98337) (TMS) ether. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. phenomenex.com

The derivatization reaction is typically carried out in an aprotic solvent. The resulting TMS-derivatized this compound can then be analyzed on a low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). The temperature program would start at a relatively low temperature (e.g., 100 °C) to separate solvent and other volatile components, followed by a ramp to a higher temperature (e.g., 280-300 °C) to elute the derivatized analyte.

The mass spectrometer detector provides definitive identification based on the fragmentation pattern of the derivatized molecule. For the TMS derivative of this compound, characteristic fragments would be expected from the loss of a methyl group (M-15) and a tert-butyl group (M-57) from the silyl (B83357) moiety, as well as fragments corresponding to the aromatic structure.

Table 2: Representative GC-MS Conditions for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for analyzing this compound in complex matrices, such as biological fluids or environmental samples, where low detection limits and high specificity are required. nih.govresearchgate.net

The HPLC conditions would be similar to those described in section 5.1.1. However, for LC-MS, volatile buffers and mobile phase additives, such as formic acid or ammonium (B1175870) formate, are used instead of non-volatile buffers like phosphate. An electrospray ionization (ESI) source is typically used, which is effective for polar molecules like this compound. Analysis in negative ion mode would be expected to be highly sensitive due to the ability of the phenolic hydroxyl group to be deprotonated, forming a [M-H]⁻ ion.

For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often employed. In this mode, the [M-H]⁻ precursor ion is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for reliable quantification even at very low concentrations. shimadzu.com

Table 3: Suggested LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray (ESI), Negative |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | To be determined by infusion |

| Collision Energy | To be optimized |

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for the structural confirmation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. researchgate.netnist.gov

O-H Stretch: A broad absorption band is anticipated in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of hydrogen bonding. study.com

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic ring.

Isothiocyanate (-N=C=S) Stretch: A very strong and sharp absorption band, characteristic of the isothiocyanate group, is expected in the region of 2000-2200 cm⁻¹. chemicalpapers.comresearchgate.netchemicalbook.com This is often one of the most prominent peaks in the spectrum.

Nitro (NO₂) Stretches: Two distinct absorption bands are expected for the nitro group: a strong asymmetric stretching vibration around 1510-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. study.com

Aromatic C=C Stretches: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-O Stretch: The stretching vibration of the phenolic C-O bond should appear in the 1200-1260 cm⁻¹ range.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | 3200-3500 | Broad, Strong |

| Aromatic C-H | 3050-3150 | Medium |

| Isothiocyanate (-NCS) | 2000-2200 | Strong, Sharp |

| Asymmetric NO₂ | 1510-1560 | Strong |

| Symmetric NO₂ | 1345-1385 | Strong |

| Aromatic C=C | 1450-1600 | Medium-Weak |

| Phenolic C-O | 1200-1260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR are essential for confirming the structure of this compound. nih.govspectrabase.comchemicalbook.comrsc.org

¹H-NMR Spectroscopy: The ¹H-NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, the following signals are expected:

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will form a complex splitting pattern. The proton between the nitro and isothiocyanate groups would likely be the most downfield, appearing as a doublet. The proton adjacent to the hydroxyl group would be upfield relative to the others and could appear as a doublet of doublets. The remaining proton would also likely be a doublet of doublets.

Phenolic Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used, but typically ranges from δ 5.0-10.0 ppm. This peak can be confirmed by its disappearance upon the addition of D₂O.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will show a signal for each unique carbon atom in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most upfield of the substituted carbons, while the carbon attached to the nitro group (C-NO₂) will be significantly downfield. The carbon attached to the isothiocyanate group (C-NCS) will also be downfield.

Isothiocyanate Carbon: The carbon of the -N=C=S group is expected to appear in the range of δ 130-140 ppm.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| H-2 | ~8.0-8.2 (d) | C-1 (C-OH): ~155 |

| H-5 | ~7.2-7.4 (d) | C-2: ~120 |

| H-6 | ~7.6-7.8 (dd) | C-3 (C-NO₂): ~148 |

| OH | 5.0-10.0 (br s) | C-4 (C-NCS): ~135 |

| C-5: ~118 | ||

| C-6: ~128 | ||

| -NCS: ~135 |

*Predicted values are based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule and to determine its concentration in a solution. For this compound, the presence of the phenyl ring substituted with both a nitro group (-NO₂) and an isothiocyanate group (-NCS) gives rise to a characteristic UV-Visible absorption spectrum. The benzene ring itself, along with the attached chromophoric groups, constitutes an extended conjugated system of pi (π) electrons.

The absorption of ultraviolet or visible light excites these π electrons from a lower energy ground state (π orbital) to a higher energy excited state (π* anti-bonding orbital). The specific wavelengths at which absorption occurs are dictated by the energy gap between these states. In this compound, the nitro and isothiocyanate groups, both being auxochromes and chromophores, significantly influence the energy levels of the π electrons in the benzene ring. This generally results in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Analysis of structurally similar compounds, such as 3-nitrophenol (B1666305), shows characteristic absorption maxima (λmax). For instance, 3-nitrophenol exhibits a λmax around 275 nm and a second, broader absorption band at approximately 340 nm, which can extend into the visible light region. docbrown.info The presence of the isothiocyanate group in this compound is expected to further modify this absorption profile. The resulting spectrum would be a composite of the electronic transitions associated with the nitrophenol moiety and the isothiocyanate group, likely presenting multiple absorption bands in the UV region.

For quantitative analysis, the Beer-Lambert Law is applied. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance at a specific λmax, a calibration curve can be constructed. This curve can then be used to determine the concentration of this compound in unknown samples with a high degree of accuracy.

| Parameter | Description | Typical Value (Hypothetical) |

| λmax 1 | Wavelength of maximum absorbance for the primary π → π* transition. | ~270-285 nm |

| λmax 2 | Wavelength of maximum absorbance for a secondary transition, possibly involving n → π* or a shifted π → π* transition due to substituent effects. | ~330-350 nm |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | Varies with λmax; typically in the range of 1,000-15,000 L·mol⁻¹·cm⁻¹ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the compound's exact molecular weight. For this compound (C₇H₄N₂O₂S), the nominal molecular weight is 196 g/mol .

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. Analysis of this fragmentation pattern allows researchers to deduce the compound's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the substituent groups.

Expected Fragmentation Pattern:

Loss of the Isothiocyanate group (-NCS): A common fragmentation would be the cleavage of the C-N bond, leading to a fragment corresponding to the nitrophenol cation and the loss of a neutral NCS radical.

Loss of the Nitro group (-NO₂): Cleavage of the C-N bond of the nitro group would result in a fragment corresponding to the isothiocyanatophenol cation.

Loss of Nitric Oxide (NO) or Nitrogen Dioxide (NO₂): The nitro group itself can fragment, leading to peaks corresponding to [M-NO]⁺• or [M-NO₂]⁺.

Cleavage of the Phenyl Ring: At higher energies, the aromatic ring can fragment, producing smaller characteristic ions.

The use of derivatizing agents, such as 4-sulfophenyl isothiocyanate in peptide sequencing, highlights the predictable reactivity and fragmentation behavior of the isothiocyanate functional group in mass spectrometry. nih.govresearchgate.net

| m/z Value (Hypothetical) | Ion Identity | Description |

| 196 | [C₇H₄N₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 150 | [C₇H₄NOS]⁺ | Loss of NO₂ |

| 138 | [C₆H₄NO₃]⁺ | Loss of CS and rearrangement |

| 108 | [C₆H₄O₂]⁺• | Loss of NCS and NO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide an unambiguous determination of the molecular structure of this compound, yielding detailed information on bond lengths, bond angles, and torsional angles.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The positions and intensities of these spots are recorded and analyzed mathematically to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be resolved, and a complete molecular model can be built. nih.gov

For this compound, X-ray crystallography would confirm the substitution pattern on the benzene ring and reveal the precise geometry of the nitro (-NO₂) and isothiocyanate (-NCS) groups. It would also provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal lattice. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-S, N-O). |

| Bond Angles | The angles formed between three connected atoms (e.g., O-N-O). |

| Torsional Angles | The dihedral angles describing the conformation of the molecule. |

Advanced Detection and Quantification Techniques in Research Matrices

Peak Suppression and Deconvolution Techniques in HPLC

In High-Performance Liquid Chromatography (HPLC), the analysis of a target compound in a complex matrix is often complicated by the presence of co-eluting or overlapping peaks. This is particularly challenging when the compound of interest is a minor component. Peak suppression and deconvolution techniques are advanced methods used to resolve this issue.

Peak suppression is a strategy employed in HPLC with diode-array detection (DAD) to eliminate the signal from a major, interfering component, thereby revealing the peak of a co-eluting minor component. nih.gov This is achieved by selecting two different wavelengths for detection: an analytical wavelength (λan) where the analyte absorbs strongly, and a reference wavelength (λref) where the analyte has minimal absorbance but the interfering compound has a similar absorbance to that at λan. By subtracting the signal at λref from the signal at λan, the broad peak of the major component can be effectively suppressed, allowing for the accurate quantification of the target analyte. nih.gov

For instance, in the analysis of a sample containing a large excess of a nitrophenol isomer and a trace amount of this compound, this technique could be invaluable. By carefully selecting wavelengths based on the distinct UV spectra of the two compounds, the signal from the major interferent could be cancelled out.

Deconvolution is a mathematical algorithm used to resolve overlapping chromatographic peaks. When two or more compounds elute from the HPLC column at very similar retention times, their peaks merge into a single, broad peak. Deconvolution algorithms analyze the shape of this composite peak and, based on mathematical models of ideal peak shapes (e.g., Gaussian), can separate it back into its individual constituent peaks, allowing for the quantification of each component.

Chemometric Approaches in Multivariate Spectroscopic Analysis

When analyzing complex mixtures containing this compound using spectroscopic methods (like UV-Vis or infrared spectroscopy), the spectra of different components often overlap severely, making direct quantification impossible. Chemometrics offers a solution by using multivariate statistical methods to extract meaningful information from such complex data. researchgate.net

Methods like Partial Least Squares (PLS) regression and Principal Component Analysis (PCA) are powerful chemometric tools for this purpose. nih.govrsc.org These techniques analyze the entire spectrum simultaneously, rather than just a single wavelength, to build a predictive model.

The process typically involves:

Calibration: A set of calibration samples with known concentrations of this compound and other potential interfering compounds is prepared. The full spectra of these samples are recorded.

Model Building: A multivariate model (e.g., a PLS model) is developed that correlates the spectral data with the concentrations of the components. The model identifies the key sources of variation in the spectra that are related to changes in concentration, effectively filtering out noise and irrelevant information.

Prediction: The spectrum of an unknown sample is recorded and fed into the calibrated model, which then predicts the concentration of this compound.

Chemometric methods have been successfully used for the simultaneous determination of nitrophenol isomers in mixtures where their spectra are highly overlapped. researchgate.netnih.gov Techniques such as wavelet packet transform can be used as a preprocessing step to de-noise the signal, further enhancing the quality of the regression model. nih.gov These approaches would allow for the rapid and accurate quantification of this compound in complex research matrices without the need for complete chromatographic separation.

| Chemometric Technique | Application in Analysis of this compound |

| Principal Component Analysis (PCA) | Exploratory data analysis to identify patterns and clustering in spectral data from different samples. |

| Partial Least Squares (PLS) Regression | Quantitative determination of the compound in the presence of spectral interferents by building a regression model. researchgate.netrsc.org |

| Least Square Support Vector Machines (LS-SVM) | An alternative regression method for building robust calibration models, especially with complex, non-linear data. nih.gov |

| Orthogonal Signal Correction (OSC) | A data preprocessing technique to remove variation from the spectral data that is unrelated to the analyte concentration, improving model accuracy. researchgate.net |

Environmental Research and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as photolysis and chemical transformations. These mechanisms are significant in the natural attenuation of 4-Isothiocyanato-3-nitrophenol in the environment.

Photolysis, the decomposition of molecules by light, is a primary abiotic degradation pathway for nitrophenols in both aquatic and atmospheric systems. Nitrophenols exhibit strong absorption of sunlight, which can initiate their breakdown.

In aqueous environments, the photolysis of nitrophenols can proceed through direct and indirect mechanisms. Direct photolysis involves the absorption of photons by the nitrophenol molecule, leading to its excitation and subsequent decomposition. This process can result in the formation of various products, including hydroxyl radicals (•OH) and nitrogen monoxide (NO) jebas.org. For instance, 4-nitrophenol in aqueous solutions can generate nitrous acid (HONO) upon photolysis jebas.org. The half-life of nitrophenols in freshwater due to photolysis can range from one to eight days nih.gov.

In the atmosphere, photolysis is a dominant removal process for nitrophenols researchgate.netiwaponline.com. Gas-phase photolysis of nitrophenols can lead to the formation of secondary organic aerosols (SOA) ethz.ch. The photolytic degradation of 2-nitrophenol, for example, has been shown to produce biradicals that can further react with oxygen to form highly oxygenated low-volatility compounds, contributing to SOA formation ethz.ch. The presence of nitrogen oxides (NOx) can inhibit the formation of aerosols during the photolysis of nitrophenols ethz.ch. The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days nih.gov. On particulate matter, the photolysis of 4-nitrophenol can be driven by nonradical species like singlet oxygen under visible light, leading to the formation of HONO and p-benzoquinone frontiersin.org.

Table 1: Key Factors Influencing Photolytic Degradation of Nitrophenols

| Factor | Influence on Degradation | Environmental Compartment |

| Sunlight Intensity | Higher intensity increases the rate of photolysis. | Aqueous and Atmospheric |

| Presence of NOx | Can inhibit the formation of secondary organic aerosols. | Atmospheric |

| Particulate Matter | Can facilitate photolysis under visible light. | Atmospheric |

| pH | Affects the speciation of the compound and its light absorption properties. | Aqueous |

Beyond photolysis, this compound is susceptible to other chemical transformations in the environment, particularly in soil and water. These reactions can be influenced by factors such as pH, temperature, and the presence of other chemical species.

In soil and water, nitrophenols can undergo oxidation-reduction reactions. For example, they can be oxidized by manganese oxides, although this reaction is generally slow at neutral and alkaline pH nih.gov. In acidic conditions, the degradation rate may increase, leading to the formation of dimeric and polymeric products nih.gov.

The isothiocyanate group is also reactive and can undergo degradation in the soil. It can react with nucleophiles such as hydroxyl ions, amines, and thiols, leading to its binding to the soil matrix or degradation by soil microbiota frontiersin.org. The stability of isothiocyanates is influenced by their chemical structure, with shorter side chains and electron-withdrawing groups increasing their reactivity nih.gov. The primary degradation product of many isothiocyanates upon heating in aqueous solutions is the corresponding amine nih.gov.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the removal of xenobiotic compounds like nitrophenols from the environment. Various bacteria have been identified that can utilize nitrophenols as a source of carbon and energy.

Microorganisms have evolved diverse metabolic pathways to degrade nitrophenols. Two major aerobic degradation pathways have been extensively studied for p-nitrophenol (PNP): the hydroquinone (B1673460) pathway and the 1,2,4-benzenetriol (B23740) pathway.

Hydroquinone Pathway: This pathway is common in Gram-negative bacteria such as Pseudomonas and Burkholderia species iwaponline.comfrontiersin.org. The initial step involves the monooxygenase-catalyzed removal of the nitro group as nitrite (B80452), forming hydroquinone. The hydroquinone then undergoes ring cleavage by a dioxygenase, leading to intermediates that can enter the central metabolic pathways frontiersin.org.

1,2,4-Benzenetriol Pathway: This pathway is typically found in Gram-positive bacteria, including Arthrobacter and Rhodococcus species iwaponline.comfrontiersin.org. In this pathway, PNP is first hydroxylated to form 4-nitrocatechol (B145892), which is then converted to 1,2,4-benzenetriol with the release of the nitro group. The aromatic ring of 1,2,4-benzenetriol is subsequently cleaved by a dioxygenase frontiersin.org.

Under anaerobic conditions, the initial step in the degradation of nitrophenols often involves the reduction of the nitro group to a hydroxylamino or amino group ethz.ch.

The identification of intermediate metabolites is crucial for elucidating the biodegradation pathways of nitrophenols. Various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are used to detect and identify these transient compounds.

In the biodegradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, methyl-1,4-benzoquinone and methylhydroquinone were identified as key intermediates before ring cleavage. For p-nitrophenol degradation, common intermediates include hydroquinone, benzoquinone, 4-nitrocatechol, and 1,2,4-benzenetriol, depending on the specific microbial pathway iwaponline.comfrontiersin.org. The detection of these intermediates provides direct evidence for the operative degradation pathway in a particular microorganism.

Table 2: Common Intermediate Metabolites in Nitrophenol Biodegradation

| Pathway | Key Intermediates |

| Hydroquinone Pathway | p-Benzoquinone, Hydroquinone |

| 1,2,4-Benzenetriol Pathway | 4-Nitrocatechol, 1,2,4-Benzenetriol |

The biodegradation of xenobiotic compounds like nitrophenols is mediated by specific enzyme systems within microorganisms. These enzymes catalyze the key steps in the degradation pathways.

The initial attack on the nitrophenol molecule is often catalyzed by monooxygenases or dioxygenases . For example, p-nitrophenol monooxygenase is a two-component enzyme that catalyzes the initial hydroxylation of p-nitrophenol in both the hydroquinone and 1,2,4-benzenetriol pathways frontiersin.org. These enzymes often exhibit broad substrate specificity, allowing them to act on a range of substituted nitrophenols frontiersin.org.

Following the initial transformation, other enzymes such as reductases , dioxygenases , dehydrogenases , and hydrolases are involved in the further breakdown of the aromatic ring and subsequent intermediates frontiersin.org. For instance, a 1,4-benzoquinone reductase catalyzes the reduction of benzoquinone to hydroquinone in the hydroquinone pathway. The genes encoding these degradative enzymes are often clustered together on plasmids or the bacterial chromosome, allowing for their coordinated regulation.

Advanced Environmental Monitoring and Research Methodologies

The environmental fate and impact of "this compound" are areas of growing concern that necessitate the development of sophisticated monitoring and research techniques. Understanding its persistence, transformation, and potential for degradation in various environmental compartments is crucial for assessing its ecological risk. This section delves into the advanced analytical methodologies for detecting this compound in environmental samples and explores the use of microcosm and bioremediation studies to elucidate its degradation pathways.

Analytical Approaches for Environmental Sample Analysis

The accurate detection and quantification of "this compound" in complex environmental matrices such as water, soil, and air present significant analytical challenges. These challenges stem from the compound's potential for high reactivity and the typically low concentrations at which it may be present. researchgate.netfoodandnutritionjournal.org A multi-step approach, encompassing efficient extraction, separation, and sensitive detection, is therefore essential for reliable environmental analysis. nih.gov

A variety of analytical techniques, primarily centered around chromatography and mass spectrometry, are employed for the analysis of related nitrophenolic and isothiocyanate compounds, and can be adapted for "this compound". mdpi.com

Extraction and Preconcentration Techniques:

Given the anticipated low environmental concentrations of "this compound," a preconcentration step is often necessary to bring the analyte to a detectable level. Modern microextraction techniques are favored for their efficiency, reduced solvent consumption, and faster sample processing times compared to traditional methods like liquid-liquid extraction. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and preconcentration of nitrophenols from aqueous samples. nih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE is a sensitive and environmentally friendly technique that has been successfully applied to the preconcentration of nitrophenols from water and soil samples.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction method that has been utilized for the determination of nitrophenols in soil. dntb.gov.ua

Chromatographic Separation and Detection:

Following extraction, chromatographic techniques are employed to separate "this compound" from other compounds in the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. Due to the potential for thermal degradation of isothiocyanates, derivatization may be necessary prior to analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile. mdpi.com This technique has been successfully used for the determination of both isothiocyanates and nitrophenols. mdpi.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a major analytical technique for these compounds. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC offers an alternative chromatographic method for the analysis of nitrophenols. nih.gov

The table below summarizes the analytical techniques applicable to the analysis of nitrophenols and isothiocyanates, which can be adapted for "this compound".

| Analytical Technique | Sample Matrix | Key Advantages |

| GC-MS | Water, Soil, Air | High resolution and sensitivity. |

| LC-MS | Water, Soil | Suitable for thermally labile compounds. mdpi.com |

| SPE | Water | Effective for preconcentration. nih.gov |

| SBSE | Water, Soil | Sensitive and environmentally friendly. |

| DLLME | Soil | Rapid and efficient. dntb.gov.ua |

Microcosm and Bioremediation Studies

Microcosm studies are invaluable tools for investigating the environmental fate and degradation of "this compound" under controlled laboratory conditions that simulate natural environments. researchgate.net These studies can help determine the compound's persistence, identify its degradation products, and elucidate the role of biotic and abiotic factors in its transformation. plos.org

Designing Microcosm Studies:

A typical microcosm study for "this compound" would involve incubating the compound in samples of soil or water collected from a relevant environment. Key parameters that would be monitored over time include:

The concentration of the parent compound.

The formation and disappearance of degradation products.

Changes in the microbial community structure and activity. nih.gov